molecular formula C4H10N2O3 B14076357 2,2-Dimethoxyacetohydrazide

2,2-Dimethoxyacetohydrazide

Cat. No.: B14076357
M. Wt: 134.13 g/mol
InChI Key: LSGVRDCZPXJXLH-UHFFFAOYSA-N
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Description

2,2-Dimethoxyacetohydrazide is an organic compound with the molecular formula C4H10N2O3 It is a derivative of acetohydrazide, where two methoxy groups are attached to the carbon atom adjacent to the hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxyacetohydrazide can be synthesized through the reaction of 2,2-dimethoxyacetaldehyde with hydrazine hydrate. The reaction typically occurs under mild conditions, with the aldehyde and hydrazine hydrate being mixed in a suitable solvent such as ethanol or methanol. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetohydrazides depending on the reagents used.

Scientific Research Applications

2,2-Dimethoxyacetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxyacetaldehyde: A precursor in the synthesis of 2,2-dimethoxyacetohydrazide.

    Acetohydrazide: The parent compound from which this compound is derived.

    Dimethoxyacetone: Another compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both methoxy groups and the hydrazide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-dimethoxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c1-8-4(9-2)3(7)6-5/h4H,5H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVRDCZPXJXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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